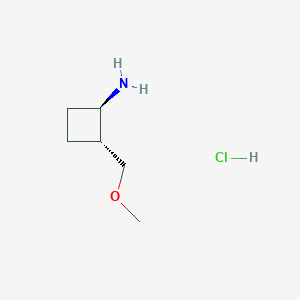

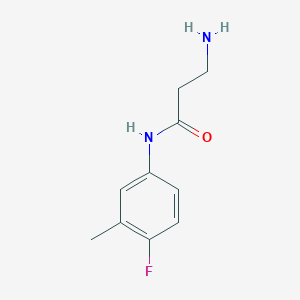

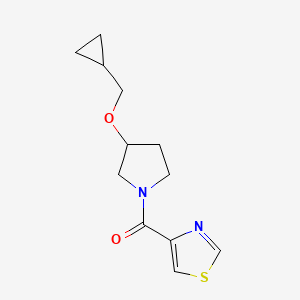

rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, trans is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral compound that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis

The synthesis and structural characterization of chemical compounds related to rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride have been extensively studied. For instance, the synthesis, crystal structure analysis, and pharmacological characterization of sila-venlafaxine, a sila-analogue of the serotonin/noradrenaline reuptake inhibitor venlafaxine, were explored, starting from tetrachlorosilane or tetramethoxysilane. This study highlights the potential of silicon analogues in medicinal chemistry (Daiss et al., 2006).

Asymmetric Synthesis and Resolution

The convenient and inexpensive synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol from inexpensive indene showcases the broader category of research into efficient synthetic methodologies for obtaining enantiomerically pure compounds, an area of significant interest in organic synthesis (Kozhushkov et al., 2005).

Intramolecular Amination and Diastereoselectivity

Research on bis(trichloroacetimidoyloxymethyl)cyclopropanes demonstrates the intramolecular amination products and diastereoselective formation of cyclobutane derivatives, further emphasizing the significance of understanding reaction mechanisms and selectivity in synthetic organic chemistry (Skvorcova et al., 2017).

Stereocontrolled Preparation and Functionalization

Studies on the stereocontrolled preparation of diversely tri-functionalized cyclobutanes, which involve the synthesis of small libraries of compounds bearing an acid, an amine, and a third functional group from a single precursor, highlight the importance of stereochemistry in the design and synthesis of functional molecules (Chang et al., 2019).

Propiedades

IUPAC Name |

(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNWNMHXJFSLNO-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2557456.png)

![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)

![2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile](/img/structure/B2557474.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)